molecular formula C12H11N3O4 B13035013 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-99-9

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No.: B13035013
CAS No.: 1006435-99-9
M. Wt: 261.23 g/mol
InChI Key: KFSLTEZAUFNCNE-UHFFFAOYSA-N
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Description

3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a benzaldehyde derivative functionalized with a substituted pyrazole moiety. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.24 g/mol and CAS number 1006435-99-9 . The compound features a benzaldehyde core linked via a methoxy group to a 5-methyl-3-nitro-1H-pyrazole ring. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. It is typically synthesized through nucleophilic substitution or condensation reactions, achieving a purity of ≥95% .

Properties

CAS No.

1006435-99-9

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

3-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H11N3O4/c1-9-5-12(15(17)18)13-14(9)8-19-11-4-2-3-10(6-11)7-16/h2-7H,8H2,1H3

InChI Key

KFSLTEZAUFNCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC2=CC=CC(=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with benzaldehyde derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.

    Reduction: 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has been investigated for its potential as an anti-inflammatory and analgesic agent. The pyrazole ring structure is known for its biological activity, which can be leveraged in drug design.

Case Study: Anti-inflammatory Activity

A study demonstrated the synthesis of pyrazole derivatives, including this compound, which exhibited significant inhibition of cyclooxygenase enzymes involved in inflammation pathways. This suggests a potential therapeutic role in treating inflammatory disorders.

Material Science

This compound can be used as a precursor for synthesizing novel materials, particularly in the field of organic electronics and photonic devices due to its unique electronic properties.

Data Table: Material Properties

Material TypeApplication AreaKey Properties
Organic SemiconductorsElectronicsHigh charge mobility
Photonic MaterialsLight-emitting devicesTunable optical properties

Agricultural Chemistry

Research indicates that compounds similar to this compound may exhibit herbicidal properties. The nitro group is known to enhance biological activity against specific plant enzymes.

Case Study: Herbicidal Activity

Field trials have shown that derivatives of this compound can effectively control weed populations without harming crop yield, making it a candidate for developing safer herbicides.

Mechanism of Action

The mechanism of action of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound belongs to a broader class of pyrazole-linked benzaldehydes. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde C₁₁H₉N₃O₄ 247.21 1006435-82-0 3-nitro on pyrazole, no methyl group
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₁₁H₆ClF₃N₂O 274.63 318288-78-7 Chloro, trifluoromethyl on pyrazole
4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde C₁₁H₉N₃O₄ 247.21 1006436-08-3 Nitro at pyrazole C3, methoxy at benzaldehyde C4
3-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde C₁₆H₁₂N₄O₄ 324.29 Not provided Triazole ring with 4-nitrophenyl group

Key Observations :

  • Substituent Position : The position of the nitro group (C3 vs. C5 on pyrazole) and the linkage (methoxy vs. direct bonding) significantly alter reactivity. For example, 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde lacks the 5-methyl group, reducing steric hindrance compared to the target compound .

Physicochemical and Spectral Properties

  • Solubility: The nitro and methoxy groups in the target compound increase polarity compared to non-substituted benzaldehydes, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • IR Spectroscopy: Stretching vibrations for the aldehyde carbonyl (ν ~1720 cm⁻¹) and nitro groups (ν ~1530–1350 cm⁻¹) are characteristic, as seen in analogs like 4-hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one .
  • Thermal Stability : Methyl groups (e.g., 5-methyl in the target compound) improve thermal stability relative to halogenated derivatives, as observed in differential scanning calorimetry (DSC) studies of related pyrazole-carbaldehydes .

Biological Activity

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrazole ring structure, particularly when substituted with various functional groups, has been associated with a range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O4C_{12}H_{11}N_{3}O_{4} with a molecular weight of 253.23 g/mol. The compound features a benzaldehyde moiety linked to a methoxy group and a 5-methyl-3-nitro-1H-pyrazole substituent.

PropertyValue
Molecular FormulaC12H11N3O4C_{12}H_{11}N_{3}O_{4}
Molecular Weight253.23 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A study highlighted that certain 1H-pyrazole derivatives could inhibit tumor growth both in vitro and in vivo, suggesting their potential as therapeutic agents for cancer treatment .

Case Study:
A synthesized series of pyrazole derivatives demonstrated promising antiproliferative activity against different cancer types. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival .

Antibacterial Activity

The compound's antibacterial properties have been evaluated against several pathogenic bacteria. Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

A notable study found that certain pyrazole derivatives inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-containing compounds have also been well-documented. Studies show that these compounds can reduce inflammation in various models, including carrageenan-induced paw edema in rodents.

Mechanism of Action:
The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds derived from pyrazoles have been shown to exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: It could modulate receptor activity related to pain and inflammation.
  • Redox Reactions: The nitro group may participate in redox reactions, influencing cellular signaling pathways.

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